Erbium;2,2,6,6-tetramethylheptane-3,5-dione

Catalog No.
S1892720
CAS No.
35733-23-4
M.F
C33H60ErO6
M. Wt
720.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erbium;2,2,6,6-tetramethylheptane-3,5-dione

CAS Number

35733-23-4

Product Name

Erbium;2,2,6,6-tetramethylheptane-3,5-dione

IUPAC Name

erbium;2,2,6,6-tetramethylheptane-3,5-dione

Molecular Formula

C33H60ErO6

Molecular Weight

720.1 g/mol

InChI

InChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;

InChI Key

DVVZFKBUKVTGJB-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Er]

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Er]

Erbium;2,2,6,6-tetramethylheptane-3,5-dione, commonly referred to as Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is an organometallic compound that features erbium as the central metal ion coordinated to three molecules of 2,2,6,6-tetramethylheptane-3,5-dione. This compound has a molecular formula of C33H57ErO6C_{33}H_{57}ErO_6 and a molecular weight of approximately 717.1 g/mol . The coordination geometry around the erbium ion is predominantly trigonal prismatic due to the six oxygen atoms from the dione ligands .

The mechanism of action of Er(TMHD)3 depends on the specific application.

  • Catalysis: The exact mechanism by which Er(TMHD)3 acts as a catalyst can vary depending on the reaction. However, it is likely that the Er(III) ion interacts with the reaction intermediate, lowering the activation energy and facilitating the reaction [].
  • Optical Applications: In optics, the f-electrons of Er(III) can interact with light, leading to phenomena like luminescence (emission of light) []. The specific mechanism depends on the design of the optical device.
  • Wear gloves and safety glasses: Minimize skin and eye contact.
  • Use in a fume hood: Avoid inhalation of dust or vapors.
  • Proper disposal: Follow appropriate procedures for disposing of metal complexes.

The chemical behavior of Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) includes its ability to undergo various reactions typical of metal-organic complexes. These reactions can involve:

  • Decomposition: Under high temperatures or in the presence of strong acids or bases, the compound may decompose into simpler erbium salts and organic byproducts.
  • Complexation: It can form complexes with other ligands or metals through its dione groups.
  • Reduction/Oxidation: The erbium ion can be reduced or oxidized depending on the reaction conditions and the nature of the reactants involved.

There are several methods for synthesizing Erbium tris(2,2,6,6-tetramethylheptanedionate):

  • Direct Reaction Method:
    • Mixing erbium oxide or erbium salts with 2,2,6,6-tetramethylheptane-3,5-dione in a suitable solvent (e.g., ethanol) under reflux conditions.
    • The reaction typically requires heating to facilitate ligand coordination.
  • Solvent-Free Synthesis:
    • Combining solid erbium compounds with 2,2,6,6-tetramethylheptane-3,5-dione at elevated temperatures without solvents to produce the complex.
  • Hydrothermal Synthesis:
    • Conducting the reaction in a sealed vessel under high temperature and pressure conditions to enhance solubility and reaction rates.

Erbium tris(2,2,6,6-tetramethylheptanedionate) has several applications across various fields:

  • Catalysis: It serves as a catalyst in organic synthesis reactions due to its ability to stabilize reactive intermediates.
  • Optical Materials: The compound is utilized in the fabrication of optical devices due to erbium's luminescent properties.
  • Nanotechnology: It is explored for use in creating nanomaterials with specific optical characteristics for sensors and imaging devices.

Interaction studies involving Erbium tris(2,2,6,6-tetramethylheptanedionate) focus on its behavior in biological systems and its interactions with other chemicals:

  • Metal-Ligand Interactions: Investigating how this compound interacts with various ligands can provide insights into its stability and reactivity.
  • Biological Interactions: Studies assessing how this compound interacts with cellular components or biomolecules could reveal potential therapeutic uses.

Several compounds share structural similarities with Erbium tris(2,2,6,6-tetramethylheptanedionate). Here are some notable examples:

Compound NameFormulaUnique Features
Neodymium tris(2,2,6,6-tetramethylheptanedionate)C33H57NdO6C_{33}H_{57}NdO_6Similar coordination geometry but different metal ion.
Yttrium tris(2,2,6,6-tetramethylheptanedionate)C33H57YO6C_{33}H_{57}YO_6Exhibits unique optical properties distinct from erbium.
Lanthanum tris(2,2,6,6-tetramethylheptanedionate)C33H57LaO6C_{33}H_{57}LaO_6Lower reactivity compared to erbium complexes.

Uniqueness

Erbium tris(2,2,6,6-tetramethylheptanedionate) stands out due to its specific optical properties that are particularly useful in telecommunications and medical applications. Its unique coordination environment allows for efficient energy transfer processes that are not as prominent in other similar compounds.

Molecular Geometry and Bond Distances

The molecular structure of tris(dipivaloylmethanato)erbium(III) exhibits D₃ symmetry with the erbium center adopting a six-coordinate environment [5] [6]. The coordination geometry around the erbium ion is best described as a distorted octahedral arrangement, where six oxygen atoms from the three bidentate dipivaloylmethane ligands create the primary coordination sphere [5] [6]. Each dipivaloylmethane ligand coordinates through its two oxygen atoms, forming stable five-membered chelate rings with the central erbium ion [1] [3].

Lanthanide-Oxygen Bond Lengths in Tris(dipivaloylmethanato) Complexes

Comprehensive gas electron diffraction studies combined with density functional theory calculations have provided precise measurements of lanthanide-oxygen bond distances in tris(dipivaloylmethanato) complexes [5] [6]. The erbium-oxygen bond lengths in these complexes demonstrate the characteristic lanthanide contraction phenomenon across the series [5] [7].

Table 1: Lanthanide-Oxygen Bond Lengths in Tris(dipivaloylmethanato) Complexes

Lanthanide IonEr-O Bond Length (Å)MethodReference
Neodymium(III)2.322(5)Gas Electron Diffraction [5] [6]
Neodymium(III)2.383Density Functional Theory [5] [6]
Erbium(III)2.25-2.30 (estimated)Theoretical Prediction [5] [7]
Ytterbium(III)2.208(5)Gas Electron Diffraction [5] [6]
Ytterbium(III)2.243Density Functional Theory [5] [6]

The systematic decrease in lanthanide-oxygen bond lengths from neodymium to ytterbium reflects the lanthanide contraction, where the effective ionic radius decreases across the series due to increasing nuclear charge [7] [8]. For erbium complexes specifically, the Er-O bond distances are predicted to fall within the range of 2.25-2.30 Å based on interpolation between experimentally determined values for neighboring lanthanides [5] [7].

The coordination number significantly influences bond length variations, with eight-coordinate lanthanide complexes showing a decrease in mean bond length from lanthanum to lutetium of approximately 0.21 Å, representing an 8.0% contraction [7]. This systematic variation provides crucial structural information for predicting and rationalizing the geometric features of erbium dipivaloylmethane complexes [7].

Twist Angles and Coordination Polyhedron Analysis

The coordination polyhedron in tris(dipivaloylmethanato)erbium(III) complexes adopts a geometry intermediate between trigonal prismatic and trigonal antiprismatic arrangements [5] [6]. The twist angle, defined as zero degrees for perfect prismatic coordination and thirty degrees for perfect antiprismatic coordination, provides a quantitative measure of the polyhedron distortion [5] [6].

Table 2: Twist Angles in Lanthanide Tris(dipivaloylmethanato) Complexes

Lanthanide IonTwist Angle (°) - GEDTwist Angle (°) - DFTCoordination Geometry
Neodymium(III)19.1(3)14.2Distorted Octahedral
Erbium(III)~19-20 (estimated)~17-19 (estimated)Distorted Octahedral
Ytterbium(III)20.4(2)19.2Distorted Octahedral

The twist angles for erbium complexes are estimated to fall within the range observed for neighboring lanthanides, approximately 19-20 degrees based on gas electron diffraction measurements [5] [6]. These values indicate a coordination geometry that deviates significantly from ideal prismatic (0°) or antiprismatic (30°) arrangements, reflecting the steric constraints imposed by the bulky dipivaloylmethane ligands [5] [6].

The coordination polyhedron analysis reveals that the lanthanide-oxygen bond angles in these complexes typically range from 71-76 degrees, as demonstrated by the O-Nd-O angle of 72.1(3)° and O-Yb-O angle of 75.3(2)° [5] [6]. The systematic variation in these angles across the lanthanide series reflects the optimization of metal-ligand orbital overlap and minimization of ligand-ligand repulsions [9] [10].

Spectroscopic Characterization

Infrared and Raman Spectral Features

The vibrational spectroscopy of tris(dipivaloylmethanato)erbium(III) complexes provides detailed information about the coordination environment and ligand bonding modes [11] [12] [13]. The infrared and Raman spectra exhibit characteristic features that distinguish these complexes from their free ligand precursors and other coordination compounds [13] [14].

Table 3: Key Infrared and Raman Spectral Assignments for Erbium Dipivaloylmethane Complexes

Vibrational ModeFrequency Range (cm⁻¹)AssignmentIntensity
C=O Stretching1600-1650Coordinated CarbonylStrong
C=C Stretching1500-1580Chelate RingMedium
C-H Stretching2800-3000Alkyl GroupsMedium
Er-O Stretching400-500Metal-LigandMedium
Ring Deformation1200-1300Chelate RingMedium

The carbonyl stretching frequencies in coordinated dipivaloylmethane ligands typically appear at lower wavenumbers (1600-1650 cm⁻¹) compared to free beta-diketones (1715 cm⁻¹), indicating coordination through the oxygen atoms [15] [16] [13]. This red shift reflects the delocalization of electron density within the chelate ring upon coordination to the erbium center [13] [17].

The characteristic C=C stretching vibrations of the coordinated beta-diketonate appear in the 1500-1580 cm⁻¹ region, while the C-H stretching modes of the tert-butyl groups are observed in the 2800-3000 cm⁻¹ range [13] [14]. The presence of these bands confirms the integrity of the dipivaloylmethane ligand structure upon coordination [13].

Metal-ligand stretching vibrations, specifically the Er-O modes, are typically observed in the lower frequency region around 400-500 cm⁻¹ [13] [14]. These bands provide direct evidence for the coordination of oxygen atoms to the erbium center and can be used to assess the strength of the metal-ligand interaction [13] [18].

Electron Diffraction and Density Functional Theory Computational Validation

Gas electron diffraction studies combined with density functional theory calculations have provided comprehensive structural validation for tris(dipivaloylmethanato)erbium(III) complexes [5] [19]. The electron diffraction technique offers unique advantages for determining molecular structures in the gas phase, free from crystal packing effects that can influence solid-state structures [19] [20].

Table 4: Comparison of Experimental and Computational Structural Parameters

ParameterGas Electron DiffractionDFT CalculationAgreement
Er-O Bond Length (Å)2.25-2.30 (estimated)2.28-2.32 (predicted)Excellent
O-Er-O Angle (°)72-75 (estimated)71-76 (calculated)Good
Twist Angle (°)19-20 (estimated)17-19 (calculated)Good
Molecular SymmetryD₃D₃Perfect

The computational validation using density functional theory methods has proven highly successful in reproducing experimental structural parameters [5] [21] [22]. The calculated bond lengths typically agree within 0.05 Å of experimental values, while bond angles show deviations of less than 3 degrees [5] [6]. This excellent agreement validates the use of computational methods for predicting structural properties of related erbium coordination complexes [21] [22].

The gas electron diffraction studies confirm that tris(dipivaloylmethanato)erbium(III) complexes maintain their molecular integrity in the vapor phase, with thermal decomposition occurring only at temperatures above 250°C [5] [20]. The molecular scattering intensity patterns observed in electron diffraction experiments are consistent with D₃ symmetry and support the proposed coordination geometry [5] [19].

Density functional theory calculations have also provided insights into the electronic structure and bonding characteristics of these complexes [23] [21]. The calculations reveal significant covalent character in the Er-O bonds, with orbital overlap contributing to the stability of the coordination complex [23] [24]. The computed vibrational frequencies show excellent agreement with experimental infrared and Raman spectral data, further validating the theoretical models [23] [13].

Atomic Layer Deposition Techniques

Atomic layer deposition represents the most advanced and precise method for synthesizing high-quality thin films of erbium;2,2,6,6-tetramethylheptane-3,5-dione-derived materials [1] [2]. The self-limiting nature of the atomic layer deposition process enables exceptional control over film thickness, composition, and uniformity, making it particularly valuable for applications requiring nanometer-scale precision [3] [4].

The erbium tris(2,2,6,6-tetramethylheptane-3,5-dionate) precursor, commonly abbreviated as Er(tmhd)3, demonstrates exceptional thermal stability and volatility characteristics that make it ideally suited for atomic layer deposition applications [5] [6]. The compound exhibits a molecular weight of 717.06 grams per mole and maintains crystalline stability up to 265°C [7] [8], providing a wide operational temperature window for deposition processes.

Thermal Annealing and Film Crystallization

The as-deposited erbium oxide films from atomic layer deposition typically exhibit an amorphous structure at deposition temperatures below 250°C [4] [9]. Thermal annealing treatments are essential for achieving crystalline films with optimal optical and electrical properties [12] [10]. The crystallization process occurs through nucleation and growth mechanisms that depend critically on annealing temperature, atmosphere, and duration.

Crystallization onset occurs at approximately 250°C for as-deposited films, evidenced by the appearance of weak diffraction peaks corresponding to the cubic erbium oxide phase [4] [12]. The crystallization process progresses through distinct stages as annealing temperature increases. At 600°C, the films exhibit well-defined cubic erbium oxide crystalline structure with a lattice parameter of 1.047 nanometers [4] [9].

Extended annealing at temperatures between 600°C and 800°C promotes grain growth and reduces defect density within the crystalline structure [12] [10]. The films maintain excellent surface morphology with root-mean-square roughness values below 1 nanometer even after high-temperature annealing [4]. This exceptional surface quality results from the layer-by-layer growth mechanism inherent to atomic layer deposition.

Annealing atmosphere significantly influences the final film properties [12] [13]. Nitrogen atmosphere annealing prevents oxidation of the underlying substrate while maintaining stoichiometric erbium oxide composition. However, annealing temperatures exceeding 800°C can promote unwanted interfacial reactions between the erbium oxide film and silicon substrates, leading to erbium silicate formation [4] [9].

The crystallization kinetics follow Arrhenius behavior with activation energies typical of solid-state diffusion processes [12] [14]. Rapid thermal annealing protocols, involving heating rates of 10-50°C per second, can achieve crystallization at reduced peak temperatures while minimizing interfacial reactions [15] [16]. These rapid annealing treatments prove particularly beneficial for preserving sharp interfaces in multilayer device structures.

Sol-Gel and Solution-Based Synthesis

Sol-gel synthesis provides a versatile and cost-effective approach for incorporating erbium;2,2,6,6-tetramethylheptane-3,5-dione into various matrix materials [17] [18]. This wet-chemical processing method enables precise control over composition and microstructure while operating at relatively low temperatures compared to traditional high-temperature synthesis routes.

The sol-gel process begins with the controlled hydrolysis and condensation of metal alkoxide precursors in organic solvents [17] [18]. For erbium-containing systems, tetraethyl orthosilicate commonly serves as the silica source, while erbium acetylacetonate or related diketonate complexes provide the rare-earth component [19] [20]. The molar ratios of precursors, water, and acid catalysts critically influence the final material properties.

A typical sol-gel formulation employs tetraethyl orthosilicate to water to ethanol to nitric acid ratios of 1:4:10:0.085 [17]. The erbium precursor concentration ranges from 0.5 to 5 mole percent relative to the silica content, depending on the desired optical properties [20] [21]. Higher erbium concentrations enhance near-infrared emission intensity but may also increase concentration quenching effects.

The hydrolysis reaction proceeds under controlled temperature and pH conditions to ensure reproducible sol properties [17] [18]. Reaction temperatures typically range from 60°C to 100°C, with reaction times of 2-4 hours providing complete precursor conversion [22] [23]. The resulting sols exhibit excellent stability and can be stored for several days without significant changes in viscosity or gelation behavior.

Stabilization in Polymer Matrices (e.g., PMMA)

Polymethylmethacrylate matrices provide exceptional optical clarity and mechanical stability for erbium;2,2,6,6-tetramethylheptane-3,5-dione incorporation [24] [20]. The polymer host offers several advantages including ease of processing, excellent optical transmission in the near-infrared region, and compatibility with various erbium diketonate complexes [25] [21].

The stabilization process involves dissolving both the erbium complex and polymethylmethacrylate in suitable organic solvents such as dichloromethane or tetrahydrofuran [20] [25]. Typical erbium complex concentrations range from 1 to 10 weight percent relative to the polymer matrix [26] [27]. Higher concentrations may lead to phase separation or crystallization of the erbium complex within the polymer matrix.

Solvent casting represents the most common processing technique for fabricating erbium-doped polymethylmethacrylate films [20] [25]. The homogeneous solution is cast onto clean substrates and subjected to controlled solvent evaporation at temperatures between 60°C and 80°C [26] [27]. The evaporation rate significantly influences the final film quality, with slower evaporation rates generally producing more uniform films with better optical properties.

The erbium;2,2,6,6-tetramethylheptane-3,5-dione complexes exhibit excellent compatibility with polymethylmethacrylate due to favorable intermolecular interactions between the organic ligands and polymer chains [20] [21]. The tetramethyl substituents on the diketonate ligands enhance solubility in organic solvents and improve dispersion within the polymer matrix [5] [6].

Thermal stability of the erbium-doped polymethylmethacrylate systems extends up to 200°C, enabling processing and operation at elevated temperatures [28] [29]. The polymer matrix effectively protects the erbium complexes from environmental degradation while maintaining their photoluminescent properties [25] [27]. Long-term stability studies demonstrate excellent retention of optical properties over extended periods under ambient conditions.

Vacuum Sublimation and Purification

Vacuum sublimation represents the gold standard for purifying erbium;2,2,6,6-tetramethylheptane-3,5-dione complexes to ultra-high purity levels required for demanding applications [8] [30]. This physical purification method exploits the differences in vapor pressures between the target compound and impurities to achieve exceptional purification efficiency.

The sublimation process typically operates at temperatures between 155°C and 170°C under high vacuum conditions of 10^-3 Torr [7] [8]. Under these conditions, Er(tmhd)3 sublimes quantitatively with yields exceeding 95 percent [8] [31]. The sublimation temperature represents an optimal balance between sufficient vapor pressure for efficient sublimation and thermal stability to prevent decomposition.

The vacuum sublimation apparatus consists of a heated source zone, a temperature-controlled sublimation chamber, and a cooled collection zone [30] [32]. The temperature gradient between the source and collection zones drives the sublimation and condensation processes. Typical temperature differences of 50-100°C ensure efficient material transport while maintaining process control.

Sublimation kinetics follow a first-order process with respect to the solid precursor surface area [30] [33]. The sublimation rate increases exponentially with temperature according to the Clausius-Clapeyron equation, reflecting the temperature dependence of vapor pressure. Controlled heating rates of 1-5°C per minute prevent rapid sublimation that could lead to material loss or incomplete purification.

The purified erbium;2,2,6,6-tetramethylheptane-3,5-dione complexes exhibit exceptional purity levels with metallic impurities below 10 parts per million [8] [34]. This ultra-high purity proves essential for applications requiring precise stoichiometry and minimal defect concentrations, such as optical amplifiers and quantum devices.

Disproportionation Reactions and Ligand Substitution

During thermal processing and sublimation, erbium;2,2,6,6-tetramethylheptane-3,5-dione complexes may undergo disproportionation reactions that alter their composition and properties [35] [36]. These reactions involve the redistribution of ligands between metal centers, potentially forming mixed-ligand species or compounds with different ligand-to-metal ratios.

Disproportionation reactions typically occur at elevated temperatures where the kinetic barriers for ligand exchange become accessible [35] [37]. For Er(tmhd)3 complexes, disproportionation onset occurs around 240-260°C, coinciding with the thermal decomposition temperature [36] [38]. The reaction pathways involve initial ligand dissociation followed by recombination processes that may favor thermodynamically stable products.

The primary disproportionation pathway involves the formation of mixed-ligand complexes containing both 2,2,6,6-tetramethylheptane-3,5-dionate ligands and other species such as hydroxide or oxide ions [35] [36]. These reactions can be suppressed by maintaining anhydrous conditions and avoiding exposure to oxygen or moisture during processing [38] [39].

Ligand substitution reactions represent another class of transformations that can occur during thermal processing [40] [41]. These reactions involve the replacement of 2,2,6,6-tetramethylheptane-3,5-dionate ligands with other donor molecules present in the reaction environment [42] [43]. Common substituting ligands include solvent molecules, atmospheric gases, and decomposition products.

The kinetics of ligand substitution depend on the relative binding affinities of the competing ligands and the activation energies for ligand exchange [42] [43]. Strongly coordinating ligands such as nitrogen-donor species can readily displace diketonate ligands under appropriate conditions [36] [44]. Understanding these substitution reactions enables the design of processing conditions that maintain the desired complex composition.

Prevention of unwanted disproportionation and ligand substitution reactions requires careful control of processing atmospheres and temperatures [38] [39]. Inert gas environments effectively exclude reactive atmospheric components, while precise temperature control minimizes thermal activation of unwanted reaction pathways [37] [45]. These precautions ensure the maintenance of complex integrity throughout synthesis and processing operations.

Dates

Last modified: 04-14-2024

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